structure elucidation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
structure elucidation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
An In-Depth Technical Guide to the Structure Elucidation of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to purines makes it a compelling target for drug discovery programs, with derivatives showing potential as antiviral, anticancer, and anti-inflammatory agents.[3] Unambiguous structure determination is a cornerstone of chemical research and development, ensuring the identity and purity of novel chemical entities. This guide provides a comprehensive, multi-technique spectroscopic approach to the , a key intermediate and building block. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, providing a robust, self-validating framework for researchers, scientists, and drug development professionals.
Foundational Analysis: Molecular Identity
Before delving into complex spectroscopic analysis, the fundamental identity of the molecule must be established. This begins with its molecular formula and exact mass, which serve as the primary reference points for all subsequent data.
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Molecular Formula: C₇H₇N₃O
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Molecular Weight: 149.15 g/mol [4]
The structure, with a systematic numbering convention for spectroscopic assignment, is presented below. This numbering is critical for correlating NMR signals to specific atoms within the molecule.
Figure 1: Structure of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol with atom numbering.
The Elucidation Workflow: An Integrated Spectroscopic Strategy
A robust structure elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods.[5] Each technique provides a unique piece of the structural puzzle, and their combination provides a high degree of confidence in the final assignment.
Figure 2: Workflow for the .
Spectroscopic Deep Dive
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺.
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Expected [M+H]⁺: m/z 150.0713
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Calculated for C₇H₈N₃O⁺: 150.0718
The observation of an ion with this precise mass-to-charge ratio provides strong evidence for the C₇H₇N₃O formula. Tandem MS (MS/MS) experiments can further support the structure by revealing characteristic fragmentation patterns, such as the loss of a water molecule (-18 Da) or the hydroxymethyl radical (-31 Da), which are indicative of the methanol substituent.[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid method for identifying key functional groups.[7][8] For the target compound, the spectrum is expected to be characterized by several distinct absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3200 (broad) | O-H Stretch, N-H Stretch | Alcohol, Imidazole NH |
| 3150–3000 | Aromatic C-H Stretch | Imidazopyridine Ring |
| 2950–2850 | Aliphatic C-H Stretch | -CH₂- (Methylene) |
| 1640–1580 | C=N Stretch | Imidazole Ring |
| 1550–1450 | C=C Stretch | Aromatic Ring System |
| 1250–1000 | C-O Stretch | Primary Alcohol |
| Table 1: Predicted key IR absorption bands for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol. |
The presence of a broad band above 3200 cm⁻¹ is a strong indicator of the alcohol (O-H) and imidazole (N-H) groups. The combination of aromatic and aliphatic C-H stretches, along with characteristic C=C, C=N, and C-O stretches, is fully consistent with the proposed structure.[9][10]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The fused aromatic system of imidazo[4,5-b]pyridine is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions.[11][12] While not typically used for detailed structure determination on its own, the UV-Vis spectrum is a valuable fingerprint for the core heterocyclic system and can be used for quantification and purity assessment.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[14] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.
3.4.1. ¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling relationships.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 (very broad) | s (broad) | 1H | N1-H | Exchangeable imidazole proton, often very broad and downfield.[15] |
| ~8.45 | d | 1H | H5 | Pyridine proton ortho to ring nitrogen, deshielded. |
| ~8.20 | s | 1H | H2 | Imidazole proton, typically a singlet in the aromatic region. |
| ~7.90 | d | 1H | H6 | Pyridine proton coupled to H5. |
| ~5.50 (broad) | s (broad) | 1H | O9-H | Exchangeable alcohol proton, position and shape are solvent/concentration dependent. |
| ~4.80 | s | 2H | H8 (-CH₂-) | Methylene protons adjacent to an aromatic ring, appear as a singlet. |
| Table 2: Predicted ¹H NMR data (in DMSO-d₆). d = doublet, s = singlet. |
3.4.2. ¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~153.0 | Positive | C2 | Imidazole CH carbon. |
| ~149.0 | Null | C7a | Quaternary carbon at the fusion of the two rings. |
| ~144.0 | Positive | C5 | Pyridine CH carbon. |
| ~141.0 | Null | C7 | Quaternary carbon bearing the methanol group. |
| ~133.0 | Null | C3a | Quaternary carbon at the fusion of the two rings. |
| ~118.0 | Positive | C6 | Pyridine CH carbon. |
| ~58.0 | Negative | C8 (-CH₂-) | Methylene carbon of the primary alcohol. |
| Table 3: Predicted ¹³C NMR and DEPT-135 data (in DMSO-d₆). |
3.4.3. 2D NMR: Connecting the Pieces
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the pyridine protons H5 and H6 , confirming their adjacency.
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HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of protonated carbons:
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H2 correlates to C2
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H5 correlates to C5
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H6 correlates to C6
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H8 protons correlate to C8
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall framework. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to connect the different fragments of the molecule.
Figure 3: Key expected HMBC correlations for structural confirmation.
The correlation from the methylene protons (H8 ) to carbons C6 , C7 , and C7a is the definitive piece of evidence. It unambiguously places the methanol group at the C7 position and connects it to the pyridine ring, completing the structural puzzle.
Experimental Protocols
4.1. Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization: Electrospray Ionization (ESI) in positive ion mode.
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Parameters: Set capillary voltage to ~3-4 kV, nozzle voltage to 0 V, and drying gas temperature to ~200-300 °C.[1]
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z ~150.1) for collision-induced dissociation (CID).
4.2. Infrared (FT-IR) Spectroscopy
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Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
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Processing: Perform a background scan first and subtract it from the sample scan.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (NH and OH).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time (several hundred to thousands of scans) is typically required due to the low natural abundance of ¹³C.
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DEPT-135: Use a standard DEPT-135 pulse program to acquire data, which will aid in carbon type assignment.
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2D Experiments (COSY, HSQC, HMBC): Utilize standard pulse programs for each experiment, optimizing spectral widths and acquisition times to achieve adequate resolution.
Conclusion
The structure of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is definitively confirmed through the logical integration of multiple spectroscopic techniques. High-resolution mass spectrometry validates the molecular formula. IR spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The HMBC experiment, in particular, is instrumental in connecting the hydroxymethyl substituent to the correct position on the heterocyclic core. This systematic, evidence-based workflow represents a gold standard in analytical chemistry, ensuring the scientific integrity required for advanced research and development.
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